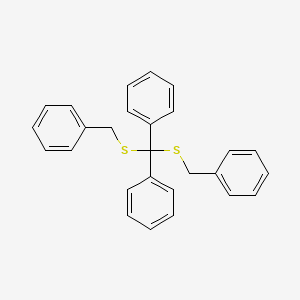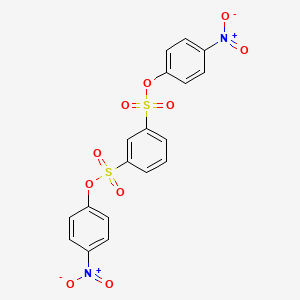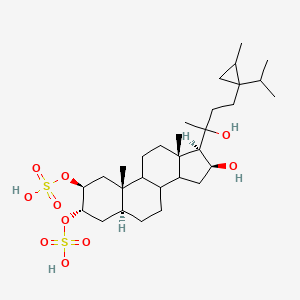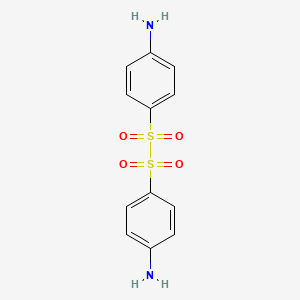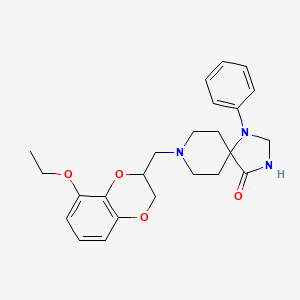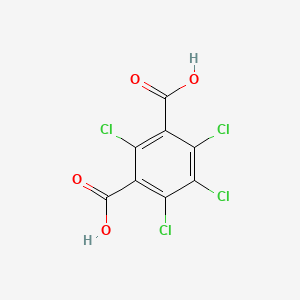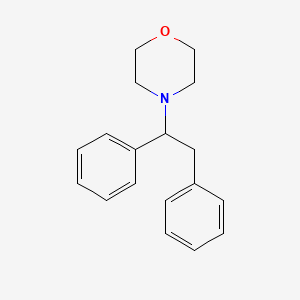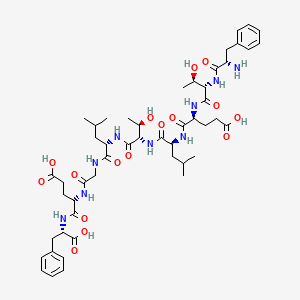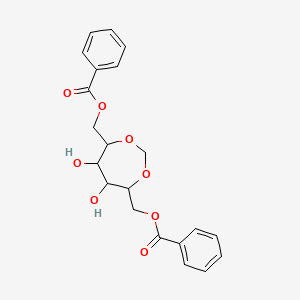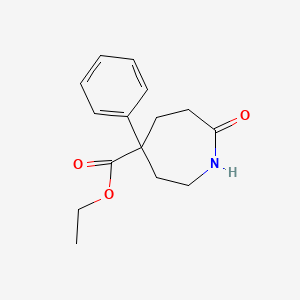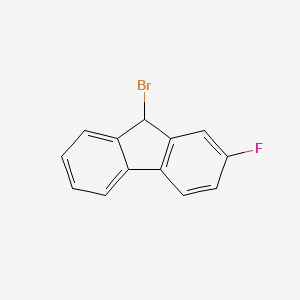
9-Bromo-2-fluoro-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2-fluoro-9h-fluorene: is an organic compound with the molecular formula C13H8BrF It is a derivative of fluorene, where the hydrogen atoms at positions 9 and 2 are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-fluoro-9h-fluorene typically involves the bromination and fluorination of fluorene. One common method includes the following steps:
Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 9-position.
Fluorination: The brominated fluorene is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride to introduce the fluorine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment to ensure high yield and purity.
Fluorination: Employing efficient fluorinating agents and optimized reaction conditions to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-Bromo-2-fluoro-9h-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding fluorene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 9-substituted-2-fluoro-fluorene derivatives.
Oxidation: Formation of 9-fluorenone derivatives.
Reduction: Formation of 9-fluoro-fluorene derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: 9-Bromo-2-fluoro-9h-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: It is employed in the development of organic photovoltaic materials due to its electron-accepting properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry:
Material Science: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-2-fluoro-9h-fluorene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The bromine atom can participate in halogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
9-Bromo-9h-fluorene: Lacks the fluorine atom, making it less electron-withdrawing compared to 9-Bromo-2-fluoro-9h-fluorene.
2-Fluoro-9h-fluorene: Lacks the bromine atom, resulting in different reactivity and applications.
9,9-Dimethyl-2-bromo-9h-fluorene: Contains additional methyl groups, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination enhances its utility in various applications, particularly in organic electronics and pharmaceuticals.
Properties
CAS No. |
6344-64-5 |
|---|---|
Molecular Formula |
C13H8BrF |
Molecular Weight |
263.10 g/mol |
IUPAC Name |
9-bromo-2-fluoro-9H-fluorene |
InChI |
InChI=1S/C13H8BrF/c14-13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)13/h1-7,13H |
InChI Key |
WZHZJVMBBSFWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)F)C(C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



